molecular formula C22H19N3O3 B245108 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B245108
M. Wt: 373.4 g/mol
InChI Key: KPUUZMNRNKSILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the class of compounds known as oxazolo[4,5-b]pyridines, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Some of the most notable research applications include its potential as an anti-inflammatory agent, its ability to inhibit cancer cell growth, and its potential as a treatment for neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. Some studies have suggested that it may inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth, while others have suggested that it may act on certain receptors in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide can have a range of biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, and to inhibit the growth of cancer cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its high purity and availability. This compound is readily synthesized using the optimized method described above, making it a convenient compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide. One area of focus could be on understanding its mechanism of action in more detail, which could help to identify new therapeutic applications for this compound. Another area of focus could be on developing new synthesis methods that could improve yield and purity, or on exploring the potential of this compound as a drug delivery agent. Overall, there is significant potential for future research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide, and it is likely to continue to be an important compound in scientific research for years to come.

Synthesis Methods

The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-methyl-5-nitro-[1,3]oxazolo[4,5-b]pyridine with 2-aminophenylacetic acid. The resulting intermediate is then reacted with 2-methylphenoxyacetic acid to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide a readily available compound for scientific research.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-9-10-16(22-25-21-19(28-22)8-5-11-23-21)12-17(14)24-20(26)13-27-18-7-4-3-6-15(18)2/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

KPUUZMNRNKSILR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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